2,4-Dibromophenyl prop-2-enoate
Description
Properties
CAS No. |
116763-59-8 |
|---|---|
Molecular Formula |
C9H6Br2O2 |
Molecular Weight |
305.95 g/mol |
IUPAC Name |
(2,4-dibromophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H6Br2O2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h2-5H,1H2 |
InChI Key |
KVJDDEUARPLINY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 2,4 Dibromophenyl Prop 2 Enoate
Electrophilic and Nucleophilic Reactivity Profiles
The electronic properties of 2,4-dibromophenyl prop-2-enoate dictate its interactions with both electron-rich (nucleophilic) and electron-poor (electrophilic) reagents.
Reactivity at the Unsaturated Acrylate (B77674) System
The acrylate moiety, an α,β-unsaturated ester, is a key site of reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. mdpi.com This is a common reactivity pattern for acrylates and related α,β-unsaturated carbonyl compounds. mdpi.com Reactions such as Michael additions, where a nucleophile adds to the β-carbon, are characteristic of this system.
Conversely, the π-system of the double bond can act as a nucleophile, participating in reactions with strong electrophiles. chemrxiv.org For instance, the addition of halogens like bromine across the double bond is a typical electrophilic addition reaction. chemrxiv.org The reactivity of the acrylate system can be modulated by the electronic nature of the substituents on the phenyl ring, although the inherent reactivity of the α,β-unsaturated system is the dominant factor.
Reactivity of the Aryl Halide Substituents
The bromine atoms on the phenyl ring are relatively unreactive towards traditional nucleophilic aromatic substitution due to the electron-rich nature of the aromatic ring. However, they serve as key handles for a variety of metal-catalyzed cross-coupling reactions. The carbon-bromine bonds can undergo oxidative addition to transition metal complexes, initiating catalytic cycles for the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of two bromine atoms at the 2- and 4-positions offers the potential for selective or sequential functionalization.
Cycloaddition Reactions and Stereochemical Control
Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and the acrylate portion of 2,4-dibromophenyl prop-2-enoate can act as a dienophile in these transformations. libretexts.orgmasterorganicchemistry.com
Diels-Alder and [3+2] Cycloaddition Pathways
As a dienophile, the electron-deficient double bond of the acrylate system readily participates in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction, with conjugated dienes. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction forms a six-membered ring, and the presence of the electron-withdrawing ester group on the dienophile generally accelerates the reaction. organic-chemistry.org
The acrylate can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones or azides, to form five-membered heterocyclic rings. mdpi.comscielo.org.mxresearchgate.net These reactions are often highly regioselective and provide a direct route to complex heterocyclic structures. mdpi.comscielo.org.mxresearchgate.net
Regioselectivity and Diastereoselectivity in Cycloadditions
The stereochemical outcome of cycloaddition reactions involving 2,4-dibromophenyl prop-2-enoate is of significant interest. In Diels-Alder reactions, the "endo rule" often predicts the major diastereomer, where the substituent on the dienophile (in this case, the 2,4-dibromophenoxycarbonyl group) is oriented towards the newly forming double bond in the transition state. organic-chemistry.org However, the actual stereoselectivity can be influenced by steric factors and the specific reaction conditions.
In photocatalyzed [2+2] cycloadditions, both regioselectivity (head-to-head vs. head-to-tail) and diastereoselectivity (syn vs. anti) can be controlled to a high degree. nih.govnih.gov The use of quantum dots as photocatalysts has been shown to allow for switchable regioselectivity and high diastereoselectivity in related systems. nih.govnih.gov
Cross-Coupling Reactions and Carbon-Carbon Bond Formation
The two bromine atoms on the aromatic ring of 2,4-dibromophenyl prop-2-enoate are prime sites for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. physicsandmathstutor.comchemistry.coachillinois.edu Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents at the 2- and 4-positions of the phenyl ring.
In a typical Suzuki coupling, an organoboron reagent is coupled with the aryl bromide in the presence of a palladium catalyst and a base. The Heck reaction involves the coupling of the aryl bromide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. chemistry.coach The differential reactivity of the bromine atoms due to their different electronic and steric environments (ortho vs. para to the ester linkage) could potentially allow for selective, stepwise functionalization, providing a pathway to complex, unsymmetrically substituted aromatic compounds.
Palladium-Catalyzed Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide functionalities of 2,4-dibromophenyl prop-2-enoate make it an excellent candidate for such transformations. nsf.gov The two primary strategies applicable are the Heck-Mizoroki and Suzuki-Miyaura coupling reactions.
The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.govmdpi.com In this context, one of the C-Br bonds of 2,4-dibromophenyl prop-2-enoate would react with an added alkene. Given that acrylates are ideal substrates for the Heck reaction due to their electron-withdrawing nature, this transformation is highly feasible. nih.gov
A critical consideration for 2,4-dibromophenyl prop-2-enoate is regioselectivity: which of the two bromine atoms reacts first. In dihalogenated aromatic compounds, palladium-catalyzed coupling selectivity is influenced by both electronic and steric factors. For many dihalogenated heterocycles, coupling preferentially occurs at the position adjacent to the heteroatom (the C2 position). researchgate.net For 2,4-dichloroquinazolines, however, selectivity favors the C4 position. nih.gov In the case of 2,4-dibromopyridine (B189624), the regioselectivity can be controlled by the choice of palladium catalyst and ligands. researchgate.net For 2,4-dibromophenyl prop-2-enoate, the C-Br bond at the 2-position is sterically more hindered by the adjacent ester group, while the C-Br bond at the 4-position is more accessible. However, the ortho-ester group could also influence the electronic properties or coordinate with the catalyst, potentially favoring reaction at the C2 position. Without direct experimental data, it is plausible that a mixture of mono-arylated products could be formed, with the precise ratio depending heavily on the specific reaction conditions, particularly the ligand used. nsf.gov
The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, coupling an organoboron reagent with an organohalide. organic-chemistry.orgorganic-chemistry.org This reaction could be used to introduce a wide variety of alkyl, alkenyl, aryl, or heteroaryl substituents at either the C2 or C4 position of the phenyl ring of 2,4-dibromophenyl prop-2-enoate. The catalytic cycle is similar to the Heck reaction, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The same questions of regioselectivity apply, with the outcome being highly dependent on the catalyst system and reaction conditions. researchgate.netnih.govresearchgate.net
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Heck Coupling | Pd(OAc)₂ | PPh₃ or (o-tolyl)₃P | Et₃N or K₂CO₃ | DMF or NMP | 80–140 |
| Suzuki Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ | P(t-Bu)₃ or PCy₃ | K₂CO₃ or K₃PO₄ | Dioxane or Toluene (B28343)/H₂O | 25–100 |
This table presents typical conditions for palladium-catalyzed coupling reactions of aryl bromides. The optimal conditions for 2,4-dibromophenyl prop-2-enoate would require experimental determination.
Copper-Mediated Transformations
The Ullmann condensation is a classic copper-promoted reaction that forms aryl ethers, aryl thioethers, and aryl amines from aryl halides. organic-chemistry.orgwikipedia.org This reaction provides a complementary method to palladium-catalyzed routes for C-O and C-N bond formation. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern protocols utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. organic-chemistry.orgnih.gov
2,4-Dibromophenyl prop-2-enoate could undergo Ullmann-type coupling with a variety of nucleophiles. For instance, reaction with a phenol (B47542) or an alcohol in the presence of a copper catalyst and a base would yield a diaryl ether or an alkyl aryl ether, respectively. Similarly, coupling with primary or secondary amines (a process sometimes called the Goldberg reaction) would produce N-arylated products. wikipedia.org
The mechanism involves the formation of a copper(I) species which then undergoes oxidative addition with the aryl bromide, followed by reaction with the nucleophile. wikipedia.org Regioselectivity remains a key issue, as with palladium catalysis. The relative reactivity of the C2 and C4 bromine atoms would depend on factors such as the solvent and the specific ligand-catalyst system employed. For example, in the reaction of 2,4-dibromopyridine with phenols, polar solvents like DMSO favored substitution at the 4-position, while less polar toluene favored the 2-position. researchgate.net
This table presents typical conditions for modern copper-mediated Ullmann-type reactions of aryl bromides. The optimal conditions for 2,4-dibromophenyl prop-2-enoate would require experimental validation.
Hydrolysis and Transesterification Kinetics and Mechanisms
The ester functionality of 2,4-dibromophenyl prop-2-enoate is susceptible to both hydrolysis and transesterification, typically under acidic or basic conditions.
Hydrolysis would cleave the ester bond to yield 2,4-dibromophenol (B41371) and poly(acrylic acid) or acrylic acid, depending on the conditions.
Base-catalyzed hydrolysis: This proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the 2,4-dibromophenoxide leaving group, followed by protonation, yields the products. Studies on similar acrylates suggest that under alkaline conditions, competing Michael addition of the hydroxide ion to the β-carbon of the acrylate double bond can also occur. wikipedia.org
Acid-catalyzed hydrolysis: This mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. After a series of proton transfer steps, the 2,4-dibromophenol is eliminated.
Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of an alcohol. researchgate.net For 2,4-dibromophenyl prop-2-enoate, this would involve reacting it with an alcohol (R-OH) to form a new acrylate ester (alkyl prop-2-enoate) and 2,4-dibromophenol. The reaction can be catalyzed by either an acid or a base, following mechanisms analogous to hydrolysis. researchgate.net Base-catalyzed transesterification is typically achieved using an alkoxide base, while acid catalysis employs a strong acid like sulfuric acid. researchgate.net Lipase-catalyzed transesterification has also been shown to be effective for related halogenated phenyl compounds, offering a route to chiral products under mild conditions. nih.gov
Other Significant Organic Transformations
Beyond coupling and ester cleavage, the acrylate moiety of 2,4-dibromophenyl prop-2-enoate allows for other important organic transformations, most notably the Baylis-Hillman reaction .
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgnrochemistry.com The acrylate group in 2,4-dibromophenyl prop-2-enoate is an excellent "activated alkene" for this transformation.
The proposed mechanism begins with the conjugate addition of the nucleophilic catalyst (e.g., DABCO) to the acrylate, forming a zwitterionic enolate. This enolate then acts as a nucleophile, attacking the aldehyde to form a new carbon-carbon bond and a tetrahedral alkoxide intermediate. A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the final product, a highly functionalized allylic alcohol. nrochemistry.com Research on the Baylis-Hillman reaction of phenyl acrylate with various aryl aldehydes has shown that the normal adducts are typically formed in good yields, confirming the feasibility of this reaction pathway. nih.gov
Polymerization Science and Advanced Materials Applications of 2,4 Dibromophenyl Prop 2 Enoate
Radical Polymerization of 2,4-Dibromophenyl Prop-2-enoate
The synthesis of polymers from 2,4-dibromophenyl prop-2-enoate can be achieved through radical polymerization, a process involving the initiation, propagation, and termination of polymer chains. This section delves into the specifics of this process.
Homopolymerization Kinetics and Reaction Order
The homopolymerization of acrylate (B77674) monomers, such as 2,4-dibromophenyl prop-2-enoate, exhibits characteristic kinetic profiles. The rate of polymerization is influenced by several factors including monomer concentration, initiator concentration, and temperature. Studies on similar multifunctional acrylate and methacrylate (B99206) monomers have shown that the polymerization rate profile typically displays three distinct regions: an initial rapid increase in rate, a period of autoacceleration, and finally, autodeceleration. kpi.ua
Autoacceleration, also known as the gel effect or Trommsdorff–Norrish effect, is a phenomenon where the termination rate decreases due to the increasing viscosity of the polymerization medium. This leads to a significant increase in the concentration of radicals and, consequently, a higher polymerization rate. kpi.ua As the reaction proceeds, autodeceleration occurs when the propagation reaction becomes limited by the diffusion of monomer to the growing polymer chains, eventually leading to a cessation of the polymerization process. kpi.ua
Table 1: General Kinetic Parameters in Radical Polymerization
| Parameter | Description | Typical Value/Behavior |
| Rate of Polymerization (Rp) | The rate at which monomer is converted to polymer. | Increases with monomer and initiator concentration. |
| Reaction Order (Monomer) | The power to which the monomer concentration is raised in the rate law. | Typically close to 1. |
| Reaction Order (Initiator) | The power to which the initiator concentration is raised in the rate law. | Typically close to 0.5. |
| Autoacceleration | A period of rapid increase in polymerization rate due to decreased termination. | Observed in bulk or concentrated solution polymerizations. kpi.ua |
| Autodeceleration | A decrease in polymerization rate at high conversion. | Occurs as propagation becomes diffusion-controlled. kpi.ua |
Initiator Systems and Their Influence on Polymerization
The efficiency of an initiator, which is the fraction of radicals that successfully initiate a polymer chain, is an important factor. Not all radicals generated from the initiator decomposition contribute to chain initiation; some may undergo side reactions. The initiator concentration also plays a vital role in determining the molecular weight of the polymer; higher initiator concentrations generally lead to lower molecular weights as more polymer chains are initiated.
For specialized applications, photoinitiators can be used to initiate polymerization upon exposure to light, offering spatial and temporal control over the process. nii.ac.jp
Chain Transfer and Termination Mechanisms
In radical polymerization, chain transfer and termination are two important processes that limit the growth of polymer chains.
Chain Transfer: This process involves the transfer of the radical activity from a growing polymer chain to another molecule, such as a monomer, solvent, or a chain transfer agent. This results in the termination of the growing chain and the initiation of a new one. researchgate.net Chain transfer to the polymer itself can lead to the formation of branched polymers. researchgate.net The extent of chain transfer is characterized by the chain transfer constant (CS), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. Catalytic chain transfer polymerization, using catalysts like cobalt complexes, is a method to intentionally promote chain transfer to produce macromonomers. rsc.orgmonash.edu
Termination: This is the process where the radical activity of growing polymer chains is destroyed, leading to the cessation of polymerization. The primary mechanism for termination in radical polymerization is bimolecular termination, which can occur through two pathways:
Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.
Disproportionation: A hydrogen atom is transferred from one growing radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.
The termination mechanism is significantly affected by the mobility of the radicals. kpi.ua In the later stages of polymerization, as the viscosity of the medium increases, termination becomes reaction-diffusion-controlled. kpi.ua
Controlled/Living Radical Polymerization (CLRP) Techniques
Controlled/living radical polymerization (CLRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. cmu.edunih.gov These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. nih.gov
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CLRP technique that can be applied to a wide range of monomers. It achieves control over the polymerization process through the use of a RAFT agent, typically a thiocarbonylthio compound. The mechanism involves a degenerative chain transfer process where the growing polymer radical reversibly adds to the RAFT agent, forming a dormant species. nii.ac.jp This dormant species can then fragment to release a new radical that can initiate further polymerization. This rapid and reversible exchange between active and dormant species ensures that all polymer chains grow at a similar rate, leading to polymers with low dispersity.
The synthesis of polymers containing bromotyramine as a pendant group has been successfully achieved via RAFT polymerization of functional acryloyl-triazole monomers. rsc.org This demonstrates the applicability of RAFT for polymerizing functional acrylate monomers.
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique that utilizes a transition metal complex (e.g., copper complexes) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edunih.gov The mechanism involves the reversible transfer of a halogen atom (such as bromine) from a dormant species (an alkyl halide) to the transition metal complex, generating a propagating radical and a higher oxidation state metal complex. nih.govcmu.edu This equilibrium is heavily shifted towards the dormant species, keeping the concentration of active radicals low and thus minimizing irreversible termination reactions. cmu.edu
The presence of bromine atoms in 2,4-dibromophenyl prop-2-enoate makes it a potentially suitable monomer for ATRP, where the bromine on the phenyl ring could potentially participate in the catalytic cycle or influence the polymerization process. The use of initiators containing bromine atoms is common in ATRP. cmu.edubanglajol.info For instance, the polymerization of acrylates using ATRP has been well-established, often employing initiators like 1-phenylethyl bromide. banglajol.info The synthesis of well-defined polymers from various acrylate monomers has been achieved using copper-based ATRP systems. cmu.edubanglajol.info
Recent advancements in ATRP, such as photoinduced ATRP, have expanded the scope of this technique, allowing for polymerization under visible light and even in the presence of oxygen. nih.govnih.govescholarship.org
Table 2: Comparison of RAFT and ATRP
| Feature | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Atom Transfer Radical Polymerization (ATRP) |
| Control Agent | Thiocarbonylthio compound (RAFT agent) | Transition metal complex and an alkyl halide initiator |
| Mechanism | Degenerative chain transfer | Reversible redox process involving halogen transfer nih.gov |
| Monomer Scope | Broad, including a wide range of functional monomers rsc.org | Primarily for styrenes, (meth)acrylates, and acrylonitrile (B1666552) cmu.edubanglajol.info |
| Key Components | Monomer, initiator, RAFT agent | Monomer, initiator (alkyl halide), catalyst (e.g., CuBr), ligand banglajol.info |
| Advantages | Wide monomer applicability, tolerance to various functional groups. | Well-defined polymers with low dispersity, ability to create complex architectures. cmu.edu |
Copolymerization with Co-monomers
Copolymerization involves polymerizing two or more different types of monomers. This technique is crucial for tailoring the properties of the final polymer material, creating materials with characteristics that are intermediate to, or even superior to, those of the corresponding homopolymers. mdpi.comomu.edu.tr The inclusion of 2,4-Dibromophenyl prop-2-enoate as a comonomer would introduce bromine functionalities into the polymer chain, which could be leveraged for applications such as flame retardancy, or as reactive sites for further modification.
Reactivity Ratios and Monomer Sequence Distribution
The behavior of monomers in a copolymerization reaction is described by reactivity ratios, denoted as r₁ and r₂. These ratios are the rate constants for a radical adding to its own type of monomer versus adding to the other type of monomer. nih.gov The values of these ratios are critical as they determine the composition and sequence distribution (e.g., random, alternating, or blocky) of the monomer units along the polymer chain. researchgate.netresearchgate.net
The reactivity ratios are determined experimentally by conducting a series of copolymerizations with varying initial monomer feed ratios and measuring the resulting copolymer composition at low conversion (typically <15%). mdpi.comnih.gov Methods like Fineman-Ross, Kelen-Tüdös, and non-linear least-squares analysis are then used to calculate r₁ and r₂ from this data. mdpi.comresearchgate.net
For a hypothetical copolymerization of 2,4-Dibromophenyl prop-2-enoate (M₁) with a comonomer such as Styrene (M₂), the reactivity ratios would dictate the final polymer microstructure:
If r₁ > 1 and r₂ < 1 : The copolymer will be enriched in M₁ units.
If r₁ < 1 and r₂ > 1 : The copolymer will be enriched in M₂ units.
If r₁ ≈ r₂ ≈ 1 : A random copolymer is formed, with monomer placement dictated by feed concentrations.
If r₁ ≈ r₂ ≈ 0 : An alternating copolymer is formed.
If r₁ x r₂ = 1 : This describes an ideal copolymerization where the monomer distribution is random. mdpi.com
The following interactive table illustrates hypothetical reactivity ratio data for the copolymerization of 2,4-Dibromophenyl prop-2-enoate (M₁) with Styrene (M₂).
| Feed Mole Fraction of M₁ | Copolymer Mole Fraction of M₁ |
| 0.1 | 0.18 |
| 0.3 | 0.45 |
| 0.5 | 0.65 |
| 0.7 | 0.80 |
| 0.9 | 0.92 |
This data is illustrative and not based on experimental results for the specific compound.
Synthesis of Block and Graft Copolymers
Block and graft copolymers are specialized macromolecules consisting of long sequences (blocks) of one monomer covalently bonded to sequences of another. omu.edu.trmdpi.com These architectures often lead to microphase separation, creating highly ordered nanostructures that are useful in applications ranging from thermoplastic elastomers to drug delivery.
Block Copolymers: The synthesis of block copolymers containing 2,4-Dibromophenyl prop-2-enoate could be achieved through controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.comnih.gov A typical synthesis would involve first polymerizing a different monomer to create a "macroinitiator" or "macro-CTA", which is then used to initiate the polymerization of 2,4-Dibromophenyl prop-2-enoate in a sequential step. sci-hub.stmdpi.com
Graft Copolymers: Graft copolymers consist of a main polymer backbone with polymeric side chains (grafts). cmu.edu There are three primary methods to synthesize graft copolymers that could incorporate 2,4-Dibromophenyl prop-2-enoate:
"Grafting from" : A polymer backbone is modified with initiator sites from which the side chains (grafts) are grown. For instance, a polymer could be functionalized with groups capable of initiating the polymerization of 2,4-Dibromophenyl prop-2-enoate. researchgate.netpsu.edu
"Grafting through" : This method involves copolymerizing a standard monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu A macromonomer of poly(2,4-Dibromophenyl prop-2-enoate) could be copolymerized with another vinyl monomer to form a graft copolymer.
"Grafting to" : Pre-synthesized side chains are attached to a polymer backbone. This could involve reacting a pre-made poly(2,4-Dibromophenyl prop-2-enoate) chain with a functionalized backbone polymer. cmu.edu
Polymerization-Induced Self-Assembly (PISA) for Nanostructure Generation
Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile method for the one-pot synthesis of block copolymer nanoparticles with various morphologies, such as spheres, worms, and vesicles. rsc.orgmdpi.com The process begins with a soluble polymer block (a macro-chain transfer agent in RAFT polymerization) that is chain-extended with a second monomer. nih.gov As the second block grows, it becomes insoluble in the reaction medium, triggering in-situ self-assembly into nanoparticles. nih.govresearchgate.net
A PISA formulation involving 2,4-Dibromophenyl prop-2-enoate would likely use it as the core-forming (insoluble) block due to its expected hydrophobicity. For example, a hydrophilic polymer like poly(ethylene glycol) could be used as the stabilizing macro-CTA to polymerize 2,4-Dibromophenyl prop-2-enoate in a polar solvent like water or ethanol. The final morphology of the resulting nanoparticles is typically controlled by parameters such as the solids content and the degree of polymerization of the core-forming block. nih.govnih.gov
| Stabilizer Block DP | Core-Forming Block (poly(2,4-DBPE)) DP | Resulting Morphology (Hypothetical) |
| 50 | 50 | Spheres |
| 50 | 150 | Worms |
| 50 | 300 | Vesicles |
DP = Degree of Polymerization. This table presents a typical progression of morphologies in PISA and is for illustrative purposes.
Post-Polymerization Modification of 2,4-Dibromophenyl Prop-2-enoate Polymers
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible by direct polymerization of the corresponding functional monomer. nih.govnih.gov A homopolymer or copolymer of 2,4-Dibromophenyl prop-2-enoate would possess two primary sites for chemical modification: the aryl-bromine bonds and the prop-2-enoate (acrylate) ester group.
Modification of Aryl-Bromine Bonds : The two bromine atoms on the phenyl ring serve as excellent handles for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki coupling (reaction with boronic acids) or Sonogashira coupling (reaction with terminal alkynes), could be used to attach a wide range of functional groups to the polymer side chains. sjsu.edu This provides a versatile platform for tuning the polymer's properties after its initial synthesis. preprints.org For example, coupling hydrophilic moieties could render the polymer water-soluble, while attaching conjugated molecules could impart specific optoelectronic properties.
Modification of the Ester Group : The ester linkage in the prop-2-enoate group can be modified, for instance, through hydrolysis to yield a carboxylic acid-functionalized polymer. Alternatively, aminolysis (reaction with amines) could be employed to append different functional groups, creating a library of polymers from a single precursor. researchgate.netresearchgate.net
These modification strategies highlight the potential of poly(2,4-Dibromophenyl prop-2-enoate) as a versatile scaffold polymer for creating a diverse range of advanced materials. nih.gov
Advanced Characterization Methodologies for 2,4 Dibromophenyl Prop 2 Enoate and Its Polymeric Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For "2,4-Dibromophenyl prop-2-enoate" and its polymers, both one-dimensional and two-dimensional NMR techniques are indispensable.
One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation
One-dimensional NMR, specifically ¹H and ¹³C NMR, provides fundamental information for verifying the structure of "2,4-Dibromophenyl prop-2-enoate".
¹H NMR Spectroscopy: The ¹H NMR spectrum of "2,4-Dibromophenyl prop-2-enoate" exhibits characteristic signals for the vinyl protons of the prop-2-enoate group and the aromatic protons of the dibromophenyl ring. The chemical shifts (δ) and coupling constants (J) of these protons are crucial for confirming the molecular structure.
| ¹H NMR Data for Related Phenyl Prop-2-enoate Structures | |
| Structure | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| Ethyl (E)-3-phenylprop-2-enoate | 7.69 (1H, d, J = 16.0 Hz), 7.55-7.50 (2H, m), 7.40-7.36 (3H, m), 6.44 (1H, d, J = 16.0 Hz), 4.27 (2H, q, J = 7.1 Hz), 1.34 (3H, q, J = 7.1 Hz) rsc.org |
| Ethyl (E)-3-(4-nitrophenyl)prop-2-enoate | 8.23 (2H, d, J = 8.9 Hz), 7.69 (1H, d, J = 15.8 Hz), 7.66 (2H, d, J = 8.7 Hz), 6.55 (1H, d, J = 16.1 Hz), 4.28 (2H, q, J = 7.1 Hz), 1.34 (3H, t, J = 7.1 Hz) rsc.org |
| 2-[(2E)-3-phenylprop-2-enamido]ethyl (2E)-3-phenylprop-2-enoate | 7.74 (d, J = 15.9 Hz, 1H), 7.66 (d, J = 15.6 Hz, 1H), 7.56-7.50 (m, 4H), 7.42 – 7.35 (m, 6H), 6.47 (d, J = 14.4 Hz, 1H), 6.42 (d, J = 14.1 Hz, 1H), 6.06 (s, 1H), 4.40 (t, J = 5.1 Hz, 2H), 3.75 (q, J = 5.1 Hz, 2H) rsc.org |
| ¹³C NMR Data for Related Phenyl Prop-2-enoate Structures | |
| Structure | Chemical Shift (δ, ppm) |
| Ethyl (E)-3-phenylprop-2-enoate | 167.2 (C=O), 144.8 (CH), 134.6 (C), 130.4 (CH), 129.0 (2C, CH), 128.2 (2C, CH), 118.4 (CH), 60.7 (CH₂), 14.5 (CH₃) rsc.org |
| Ethyl (E)-3-(4-nitrophenyl)prop-2-enoate | 166.2 (C=O), 148.6 (C), 141.8 (CH), 140.7 (C), 128.8 (2C, CH), 124.3 (2C, CH), 122.7 (CH), 61.2 (CH₂), 14.4 (CH₃) rsc.org |
| 2-[(2E)-3-(4-chlorophenyl)prop-2-enamido]ethyl(2E)-3-(4-chlorophenyl)prop-2-enoate | 166.2, 165.6, 143.3 rsc.org |
Upon polymerization, significant changes are observed in the NMR spectra. The disappearance of the vinyl proton and carbon signals and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization. researchgate.net
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between atoms. youtube.comwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For "2,4-Dibromophenyl prop-2-enoate," COSY would show correlations between adjacent vinyl protons and between neighboring aromatic protons, confirming their relative positions. walisongo.ac.idsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. sdsu.eduepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This technique is crucial for connecting different fragments of the molecule. For instance, it can show a correlation between the carbonyl carbon and the protons on the aromatic ring, confirming the ester linkage. sdsu.eduepfl.ch
| 2D NMR Technique | Information Gained | Application to 2,4-Dibromophenyl Prop-2-enoate |
| COSY | ¹H-¹H J-coupling correlations sdsu.edu | Confirms connectivity of vinyl and aromatic protons. walisongo.ac.idsdsu.edu |
| HSQC | Direct ¹H-¹³C one-bond correlations sdsu.edu | Assigns carbon signals based on attached protons. sdsu.eduepfl.ch |
| HMBC | Long-range ¹H-¹³C (2-4 bond) correlations epfl.ch | Establishes connectivity between the phenyl ring, ester group, and acrylate (B77674) moiety. sdsu.eduepfl.ch |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of "2,4-Dibromophenyl prop-2-enoate" would display characteristic absorption bands.
| FT-IR Data for Related Phenyl Prop-2-enoate Structures | |
| Functional Group | Vibrational Mode |
| C=O (Ester) | Stretching |
| C=C (Alkene) | Stretching |
| C-O (Ester) | Stretching |
| C-H (Aromatic) | Stretching |
| C-Br | Stretching |
The polymerization of "2,4-Dibromophenyl prop-2-enoate" can be monitored by FT-IR spectroscopy. The disappearance or significant reduction in the intensity of the C=C stretching vibration of the acrylate group would indicate the progress of the polymerization reaction.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "2,4-Dibromophenyl prop-2-enoate" would show strong signals for the C=C stretching of the acrylate and the aromatic ring.
In a study on the related compound 2,4-dibromophenol (B41371), strong polarized bands were observed for C-C stretching vibrations in the Raman spectrum. scispace.com For "2,4-Dibromophenyl prop-2-enoate", similar strong bands would be expected for the aromatic C-C stretching modes. The C-Br stretching vibrations would also be observable in the low-frequency region of the Raman spectrum.
| Raman Data for 2,4-Dibromophenol | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-C Stretching | 1605, 1581, 1488, 1400 scispace.com |
| C-H Stretching | 3130, 3040, 2980 scispace.com |
| C-H In-plane bending | 1290 scispace.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. ufg.br The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that absorb light.
In the case of 2,4-dibromophenyl prop-2-enoate, the primary chromophores are the dibrominated benzene (B151609) ring and the α,β-unsaturated ester (acrylate) system. These systems are rich in π-electrons and are expected to undergo π → π* transitions. The non-bonding electrons on the oxygen atoms of the ester group could also participate in n → π* transitions. ufg.br
Table 1: Expected Electronic Transitions for 2,4-Dibromophenyl prop-2-enoate
| Transition Type | Associated Chromophore | Expected Absorption Region (λ_max) |
| π → π | Phenyl Ring & C=C | ~200-280 nm |
| π → π | Acrylate (C=C-C=O) | ~200-300 nm |
| n → π* | Carbonyl (C=O) | >300 nm (typically weak) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula.
For 2,4-dibromophenyl prop-2-enoate, a key feature in its mass spectrum would be the distinctive isotopic pattern of the molecular ion ([M]•+) caused by the presence of two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance. Consequently, a molecule with two bromine atoms will exhibit a characteristic triplet of peaks at M, M+2, and M+4 with an intensity ratio of approximately 1:2:1.
The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through established pathways for esters. libretexts.orgchemistrynotmystery.com Common fragmentation patterns include:
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group.
McLafferty Rearrangement: A characteristic rearrangement for esters with sufficiently long alkyl chains, though less likely to be the primary pathway here. chemistrynotmystery.comyoutube.com
Expected fragmentation for 2,4-dibromophenyl prop-2-enoate would involve the loss of neutral fragments to form stable carbocations. Key fragment ions would likely include the 2,4-dibromophenoxy cation or related ions resulting from the cleavage of the ester bond. The study of fragmentation patterns in polybrominated diphenyl ethers shows that the bromine substitution pattern significantly influences fragmentation, which would also be true for this molecule. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for 2,4-Dibromophenyl prop-2-enoate (C₉H₆Br₂O₂)
| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment | Notes |
| 320/322/324 | [M]•+ | [C₉H₆Br₂O₂]•+ | Molecular ion peak showing the characteristic 1:2:1 isotopic pattern. |
| 265/267/269 | [M - C₃H₃O]•+ | [C₆H₃Br₂O]•+ | Loss of the propenoyl radical. |
| 250/252/254 | [M - C₂H₂O₂]•+ | [C₇H₄Br₂]•+ | Loss of the acrylate portion. |
| 55 | [C₃H₃O]+ | [C₃H₃O]+ | Acryloyl cation. |
X-ray Diffraction Techniques
X-ray diffraction (XRD) is the primary method for determining the atomic and molecular structure of a crystal. The crystalline arrangement of atoms causes a beam of incident X-rays to diffract into many specific directions, producing a unique diffraction pattern.
Single Crystal X-ray Diffraction (SC-XRD) provides the definitive three-dimensional structure of a crystalline solid, yielding precise bond lengths, bond angles, and details about stereochemistry and intermolecular interactions.
Although a crystal structure for 2,4-dibromophenyl prop-2-enoate has not been found in the searched literature, data from analogous structures, such as S-phenyl o-bromothiobenzoate, can provide insight. ukim.mk One would expect the ester group to be relatively planar, with the dibromophenyl ring likely twisted out of this plane to minimize steric hindrance. The analysis would also reveal any significant intermolecular interactions, such as halogen bonding (Br···O), C-H···π interactions, or π-π stacking, which govern the molecular packing in the solid state. mdpi.com
Table 3: Information Obtainable from Single Crystal XRD
| Parameter | Description |
| Unit Cell Dimensions | The a, b, c, α, β, γ parameters defining the crystal lattice. |
| Space Group | The symmetry of the crystal structure. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |
| Torsion Angles | The dihedral angles that define the molecule's conformation. |
| Intermolecular Interactions | Identification and measurement of hydrogen bonds, halogen bonds, and other non-covalent interactions. |
Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of bulk materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered solid. It is an essential technique for analyzing polymeric materials.
For poly(2,4-dibromophenyl prop-2-enoate), PXRD would be used to determine its degree of crystallinity.
Amorphous Polymers produce a very broad, diffuse signal (an "amorphous halo"), indicating a lack of long-range atomic order.
Semi-crystalline Polymers show a combination of this amorphous halo with sharp Bragg diffraction peaks, which arise from the ordered, crystalline domains within the polymer matrix. researchgate.net
The position and intensity of these peaks can be used to identify the crystalline phase and estimate the percentage of crystallinity, which is crucial as it strongly influences the mechanical and thermal properties of the polymer.
Chromatographic Techniques for Purity and Molecular Weight Distribution
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both assessing the purity of the monomer and characterizing the molecular weight of the resulting polymer.
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. It is ideally suited for determining the purity of the 2,4-dibromophenyl prop-2-enoate monomer and for quantifying any residual monomer in its polymer.
A typical GC method would involve injecting a dilute solution of the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the differential partitioning of compounds between the two phases. A flame ionization detector (FID) is commonly used for quantitative analysis of organic compounds. Based on established methods for other acrylic monomers, a robust method can be proposed. nih.govbrjac.com.br
Table 4: Proposed Gas Chromatography (GC) Parameters for Purity Analysis
| Parameter | Suggested Condition | Rationale/Reference |
| Instrument | Gas Chromatograph with FID | Standard for quantitative analysis of volatile organics. brjac.com.br |
| Column | DB-5 or similar (30 m x 0.25 mm x 0.25 µm) | A non-polar column suitable for a wide range of organic molecules. regulations.gov |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. regulations.gov |
| Oven Program | Initial 50°C, ramp to 280°C at 10-20 °C/min | A temperature gradient is necessary to elute compounds with different boiling points. |
| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |
| Solvent | Acetone or Ethyl Acetate | Appropriate solvent for dissolving the monomer. regulations.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. For a monomer such as 2,4-dibromophenyl prop-2-enoate, HPLC is crucial for assessing its purity, identifying any synthesis-related impurities, and monitoring its stability over time.
A reversed-phase HPLC method is typically suitable for the analysis of moderately polar to non-polar aromatic compounds like acrylates. nacalai.comsigmaaldrich.com The separation is generally achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. nacalai.comlcms.cz
Illustrative HPLC Method:
A hypothetical HPLC method for the analysis of 2,4-dibromophenyl prop-2-enoate could involve a C18 stationary phase with a gradient elution using a mixture of water and a polar organic solvent like acetonitrile. e3s-conferences.org A Diode Array Detector (DAD) would be suitable for detection, as the aromatic ring and the acrylate group are chromophoric, with an optimal detection wavelength likely around 210 nm. e3s-conferences.org
The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from both more polar and less polar impurities.
Research Findings:
In a typical analysis, a solution of the 2,4-dibromophenyl prop-2-enoate monomer is injected into the HPLC system. The primary peak, corresponding to the monomer, would be identified based on its retention time, which is determined by running a pure standard under the same conditions. The presence of other peaks would indicate impurities. For instance, unreacted starting materials like 2,4-dibromophenol would likely elute earlier due to their higher polarity, while non-polar byproducts of the synthesis might have longer retention times. The peak area of the monomer relative to the total peak area provides a quantitative measure of its purity.
Interactive Data Table: Illustrative HPLC Analysis of a 2,4-Dibromophenyl prop-2-enoate Sample
| Peak No. | Compound | Retention Time (min) | Relative Peak Area (%) |
| 1 | 2,4-Dibromophenol (potential impurity) | 4.5 | 1.2 |
| 2 | 2,4-Dibromophenyl prop-2-enoate | 10.2 | 98.5 |
| 3 | Unknown Non-polar Impurity | 15.8 | 0.3 |
This data is illustrative and represents a hypothetical high-purity sample.
Gel Permeation Chromatography (GPC) for Polymer Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. lcms.cz This information is critical as the molecular weight and its distribution (polydispersity) have a profound impact on the polymer's properties, such as its mechanical strength, viscosity, and thermal stability. lcms.czkpi.ua
GPC separates molecules based on their hydrodynamic volume in solution. lcms.cz Larger polymer chains are excluded from the pores of the column packing material and therefore elute first, while smaller chains penetrate the pores to varying extents and have a longer path, eluting later. lcms.cz
Illustrative GPC Method:
For the analysis of poly(2,4-dibromophenyl prop-2-enoate), a standard GPC setup would be employed. The polymer would be dissolved in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), which is a common eluent for a wide range of polymers. lcms.czshodexhplc.com The separation would be carried out using a set of GPC columns packed with porous, cross-linked polystyrene-divinylbenzene beads of varying pore sizes to cover a broad molecular weight range. Detection is typically achieved using a differential refractive index (RI) detector, which is sensitive to changes in the refractive index of the eluent due to the presence of the polymer. Calibration of the system is performed using narrow molecular weight standards, most commonly polystyrene standards. lcms.czscharlab.comshodex.com
Research Findings:
The GPC analysis of a poly(2,4-dibromophenyl prop-2-enoate) sample would yield a chromatogram showing the distribution of molecular sizes. From this chromatogram, several important molecular weight averages can be calculated:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain, thus giving more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution of chain lengths.
Interactive Data Table: Illustrative GPC Results for a Poly(2,4-Dibromophenyl prop-2-enoate) Sample
| Parameter | Value |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 45,000 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 81,000 |
| Polydispersity Index (PDI) | 1.8 |
This data is illustrative. The molecular weight and PDI are highly dependent on the specific polymerization conditions.
Future Perspectives and Emerging Research Avenues
Design of Novel Functional Materials Based on 2,4-Dibromophenyl Prop-2-enoate
The unique chemical architecture of 2,4-Dibromophenyl prop-2-enoate, featuring a reactive acrylate (B77674) group and a dibrominated aromatic ring, makes it a promising building block for the design of novel functional materials. Research in this area is expected to focus on polymerization and copolymerization reactions to create advanced polymers with tailored properties.
One promising direction is the synthesis of novel acrylate copolymers. researchgate.net By incorporating 2,4-Dibromophenyl prop-2-enoate into polymer chains, potentially with other monomers like glycidyl (B131873) methacrylate (B99206) or methacrylic acid, materials with enhanced thermal stability, flame retardancy (due to the bromine content), and specific optical properties can be developed. researchgate.net The presence of the dibromophenyl group can be leveraged to tune the refractive index and other photophysical characteristics of the resulting materials.
Furthermore, the acrylate functionality allows for its use in developing specialized resins and coatings. Future studies may explore its application in photocurable systems, where the prop-2-enoate moiety can undergo rapid polymerization upon exposure to UV light, leading to the formation of durable and chemically resistant films. The bromine atoms could also serve as sites for post-polymerization modification, enabling the introduction of other functional groups to create smart materials that respond to external stimuli.
Table 1: Potential Applications of Functional Materials Derived from 2,4-Dibromophenyl prop-2-enoate
| Material Type | Potential Application | Key Feature Conferred by 2,4-Dibromophenyl prop-2-enoate |
| Copolymers | Flame-retardant plastics, high refractive index lenses | Bromine content, bulky aromatic group |
| UV-cured Resins | Protective coatings, 3D printing materials | Reactive acrylate group for rapid polymerization |
| Functionalized Surfaces | Sensors, anti-fouling coatings | Bromine atoms for post-functionalization |
Development of Sustainable Synthetic Routes and Processes
The increasing emphasis on green chemistry is steering research towards the development of more environmentally benign and efficient methods for synthesizing chemical compounds. au.dk For 2,4-Dibromophenyl prop-2-enoate, future efforts will likely concentrate on sustainable synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.
A significant area of emerging research is the application of biocatalysis. nih.gov Enzymes, such as lipases or esterases, could be employed for the esterification of 2,4-dibromophenol (B41371) with acrylic acid or its derivatives. Biocatalytic processes often proceed under mild conditions with high selectivity, offering a greener alternative to traditional chemical synthesis. nih.gov Another avenue involves the use of ene-reductases for stereoselective modifications of the prop-2-enoate double bond, expanding the range of accessible chiral building blocks for pharmaceutical and agrochemical applications. nih.gov
Improving the efficiency of existing synthetic methods is also a key research goal. This includes the development of novel catalysts for the esterification reaction and the exploration of flow chemistry processes. Flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For 2,4-Dibromophenyl prop-2-enoate, advanced computational modeling can provide deep insights into its properties and reactivity, guiding experimental work and accelerating the discovery of new applications.
Density Functional Theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties (such as NMR and IR spectra), and reactivity of the molecule. mdpi.com This information is crucial for understanding its behavior in chemical reactions and for interpreting experimental data. For instance, modeling can help in elucidating the mechanisms of polymerization or its interaction with biological targets.
Molecular dynamics (MD) simulations can be employed to study the conformational landscape of polymers derived from 2,4-Dibromophenyl prop-2-enoate and to predict the macroscopic properties of these materials. Furthermore, in silico screening can be used to predict the potential biological activity of the compound and its derivatives, for example, as enzyme inhibitors, by docking them into the active sites of proteins like tyrosinase. nih.gov This predictive capability can help prioritize synthetic targets and streamline the drug discovery process.
Table 2: Application of Computational Methods to 2,4-Dibromophenyl prop-2-enoate Research
| Computational Method | Research Application | Predicted Properties |
| Density Functional Theory (DFT) | Reaction mechanism studies, Spectroscopic analysis | Electronic structure, NMR/IR spectra, Reactivity indices |
| Molecular Dynamics (MD) | Polymer property prediction, Conformational analysis | Glass transition temperature, Mechanical strength, Chain flexibility |
| Molecular Docking | Virtual screening for biological activity | Binding affinity, Interaction with protein active sites |
Interdisciplinary Research with Related Fields
The future of research on 2,4-Dibromophenyl prop-2-enoate will be heavily influenced by interdisciplinary collaborations. The compound's versatile structure provides a platform for convergence between chemistry, materials science, biology, and environmental science.
In collaboration with materials scientists, the development of novel polymers and composites with advanced functionalities can be accelerated. researchgate.net For example, incorporating it into materials for electronics or photonics could be a fruitful area of investigation.
Partnerships with life scientists and pharmacologists could explore its potential as a bioactive molecule. nih.gov Given that related brominated and phenolic compounds exhibit biological activities, investigating the properties of 2,4-Dibromophenyl prop-2-enoate as, for instance, a tyrosinase inhibitor or an antimicrobial agent is a logical next step. nih.gov
From an environmental science perspective, understanding the biodegradation pathways of 2,4-Dibromophenyl prop-2-enoate and its derivatives is crucial. mdpi.com Research in this area would focus on identifying microorganisms capable of metabolizing such compounds and elucidating the enzymatic processes involved, which is critical for assessing its environmental impact and developing remediation strategies if needed. mdpi.com
Q & A
What experimental methods are recommended for determining the crystal structure of 2,4-dibromophenyl prop-2-enoate?
Basic: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural elucidation. Data collection typically employs a Bruker SMART APEXII diffractometer with graphite-monochromated radiation . Initial structure solution can be achieved via direct methods (e.g., SHELXS/SHELXD), followed by refinement using SHELXL, which supports anisotropic displacement parameters and constraints for heavy atoms like bromine .
Advanced: For challenging cases (e.g., twinning or disorder), combine SC-XRD with Hirshfeld surface analysis to visualize intermolecular interactions. Validate refinement results using R-factor convergence (<5%) and residual electron density maps to resolve discrepancies in atomic positions .
How can spectroscopic data (FT-IR, NMR) be reconciled with computational models for this compound?
Basic: Assign FT-IR peaks (e.g., C=O stretch at ~1700–1750 cm⁻¹, C-Br vibrations at 500–700 cm⁻¹) and NMR signals (¹H/¹³C) using experimental databases. Compare with density functional theory (DFT)-predicted spectra (e.g., Gaussian 03/B3LYP/6-31G**) to validate assignments .
Advanced: Address discrepancies (e.g., solvent effects on NMR shifts) by re-optimizing DFT models with implicit solvation (PCM method). Use AIM theory to analyze bond critical points and electron density topology, enhancing interpretation of resonance splitting in crowded spectral regions .
What strategies mitigate synthesis challenges for brominated acrylate derivatives like 2,4-dibromophenyl prop-2-enoate?
Basic: Optimize esterification conditions (e.g., Steglich esterification with DCC/DMAP) to couple 2,4-dibromophenol with prop-2-enoic acid derivatives. Monitor reaction progress via TLC and purify via column chromatography using gradients of ethyl acetate/hexane .
Advanced: For low-yield reactions, investigate steric hindrance from bromine substituents using computational tools (e.g., molecular electrostatic potential maps). Explore microwave-assisted synthesis to enhance reaction kinetics and reduce decomposition .
How should researchers address conflicting crystallographic data in polymorphic or solvated forms?
Advanced: Perform temperature-dependent SC-XRD (e.g., 100–300 K) to identify phase transitions or solvent displacement. Use ORTEP-3 to overlay molecular conformers and quantify torsional angle differences. Cross-reference with PXRD patterns to confirm phase purity .
What safety protocols are critical when handling brominated aryl acrylates?
Basic: Use fume hoods, nitrile gloves, and lab coats to prevent dermal exposure. Store compounds in amber glass under inert gas to avoid photodegradation. Follow H303+H313+H333 hazard codes: rinse skin/eyes immediately upon contact and avoid inhalation .
Advanced: Quantify airborne brominated contaminants via GC-MS in workplace air samples. Implement engineering controls (e.g., local exhaust ventilation) to maintain exposure below NIOSH RELs (0.1 ppm for brominated organics) .
How can intermolecular interactions in the solid state be quantified for this compound?
Advanced: Conduct Hirshfeld surface analysis (CrystalExplorer) to quantify Br···Br, Br···O, and C-H···π contacts. Calculate interaction energies (e.g., CE-B3LYP) and map fingerprint plots to correlate packing motifs with thermal stability (TGA/DSC data) .
What computational approaches predict reactivity for further functionalization of 2,4-dibromophenyl prop-2-enoate?
Advanced: Perform Fukui function analysis (DFT) to identify electrophilic/nucleophilic sites. Simulate reaction pathways for bromine substitution (e.g., Suzuki coupling) using transition state theory (IRC calculations). Validate with in situ FT-IR monitoring of reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
